2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Description
2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core. Its structure includes:
- Amino group at position 2.
- Oxo group at position 3.
- Carboxylic acid moiety at position 4.
This compound is of pharmacological interest due to its structural similarity to purine bases, enabling interactions with biological targets. Studies highlight its anti-inflammatory and analgesic properties, as demonstrated in pyrido[2,3-d]pyrimidine derivatives . Synthetic routes, such as one-pot three-component reactions, are commonly employed for its preparation .
Structure
3D Structure
Properties
CAS No. |
80360-06-1 |
|---|---|
Molecular Formula |
C8H6N4O3 |
Molecular Weight |
206.16 g/mol |
IUPAC Name |
2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H6N4O3/c9-8-11-5-4(6(13)12-8)1-3(2-10-5)7(14)15/h1-2H,(H,14,15)(H3,9,10,11,12,13) |
InChI Key |
GSYJCNZZTCXAKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NC(=N2)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Triformylmethane Intermediate Route
A foundational method involves the condensation of bromoacetic acid with N,N-dimethylformamide (DMF) and phosphorus oxychloride to generate a triformylmethane derivative. This intermediate reacts with 2,4-diaminopyrimidin-6(1H)-one in aqueous reflux conditions, yielding 2-amino-4(3H)-oxopyridopyrimidine-6-carboxaldehyde. Subsequent oxidation of the aldehyde moiety using potassium permanganate or similar agents produces the target carboxylic acid derivative. Key advantages include high purity and scalability, though the multi-step process necessitates rigorous purification.
Reaction Conditions
-
Reagents: Bromoacetic acid, DMF, PCl₃, 2,4-diaminopyrimidin-6(1H)-one
-
Temperature: Reflux (100–110°C)
-
Solvent: Water
Structural confirmation via derivatization (e.g., 2,4-dinitrophenylhydrazone formation) and spectroscopic analysis (IR, NMR) ensures fidelity to the target compound.
Microwave-Assisted One-Pot Synthesis
Three-Component Reaction Under Microwave Irradiation
A streamlined one-pot synthesis employs 4(6)-aminouracil, malononitrile, and aromatic aldehydes under microwave irradiation. This method leverages domino Knoevenagel-Michael-cyclization reactions, achieving completion in 5–10 minutes at 120°C. For example, combining 4(6)-aminouracil with benzaldehyde and malononitrile in DMF under 250 W microwave power yields 7-amino-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile, which is hydrolyzed to the carboxylic acid.
Optimization Parameters
Microwave irradiation enhances reaction kinetics by promoting uniform heating, reducing side products, and improving atom economy.
Catalytic Aqueous Phase Synthesis
Diammonium Hydrogen Phosphate (DAHP)-Mediated Condensation
An eco-friendly alternative utilizes DAHP (10 mol%) in aqueous ethanol to catalyze the same three-component reaction. Refluxing equimolar amounts of 4(6)-aminouracil, malononitrile, and aldehydes for 2 hours achieves comparable yields (85–92%) to microwave methods. This approach eliminates organic solvents, aligning with green chemistry principles.
Key Advantages
-
Solvent: Water/ethanol (2:1 v/v)
-
Catalyst: DAHP (low cost, non-toxic)
Oxidation and Functionalization Strategies
Sulfoxide Intermediate Route
Patent literature describes the oxidation of methylthio groups at the C-2 position using m-chloroperbenzoic acid (m-CPBA) to form sulfoxide intermediates, which undergo nucleophilic substitution with amines. While originally applied to 8-cyclopropyl derivatives, this method adapts to the target compound by substituting C-2 thioethers with amino groups.
Critical Steps
Comparative Analysis of Synthesis Methods
| Method | Conditions | Yield (%) | Time | Environmental Impact |
|---|---|---|---|---|
| Classical Condensation | Aqueous reflux | 60–70 | 6–8 hours | Moderate |
| Microwave-Assisted | DMF, 120°C, 250 W | 82–95 | 5–10 min | Low |
| DAHP-Catalyzed | Aqueous ethanol, reflux | 85–92 | 2 hours | Low |
| Sulfoxide Functionalization | m-CPBA, CH₂Cl₂ | 70–75 | 4–6 hours | High |
Mechanistic Insights and Byproduct Management
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Common in heterocyclic chemistry, substitution reactions can introduce new substituents onto the pyridine or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products: The products of these reactions can vary widely, but they often include derivatives with modified functional groups that can be further utilized in various applications.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrido[2,3-d]pyrimidines, including 2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid, exhibit significant biological activity against various cancer types. A study demonstrated that compounds with substitutions at the C4 position showed high activity against tyrosine kinases associated with solid tumors such as lung and pancreatic cancers . The compound's mechanism involves targeting overexpressed proteins in these cancers, making it a candidate for further development as a therapeutic agent.
Anti-inflammatory Effects
In vitro studies have shown that certain pyrimidine derivatives exhibit potent anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). For instance, compounds related to the pyrido[2,3-d]pyrimidine structure demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests a potential role for this compound in treating inflammatory conditions.
Synthesis Methodologies
The synthesis of 2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine derivatives has been explored through various chemical pathways. A general synthetic methodology involves:
Mechanism of Action
The mechanism of action of 2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with various molecular targets. For instance, it can act as an inhibitor of specific enzymes or proteins, thereby modulating biological pathways . The exact mechanism can vary depending on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by its fused-ring system and substituents. Below is a comparative analysis with key analogues:
Key Observations:
Core Structure Impact: The pyrido[2,3-d]pyrimidine core (Target) enables π-π stacking with biological targets, enhancing binding affinity compared to non-fused pyrimidines (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) . Thieno[2,3-d]pyrimidine derivatives exhibit reduced solubility due to sulfur’s hydrophobicity, limiting their pharmacokinetic profiles compared to the target compound .
Substituent Effects: The 2-amino group in the target compound facilitates hydrogen bonding with enzymes (e.g., cyclooxygenase), contributing to anti-inflammatory activity .
Pharmacological Activity
- Anti-inflammatory Activity: The target compound’s pyrido[2,3-d]pyrimidine scaffold shows superior activity compared to thieno analogues, likely due to enhanced electronic interactions with inflammatory mediators .
- Analgesic Efficacy: Substitution at position 2 (amino group) is critical for activity, as ethyl or chloro substituents in analogues diminish potency .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid, and how can computational methods enhance efficiency?
- Methodological Answer : Traditional synthesis relies on stepwise condensation of pyrimidine precursors with carboxylic acid derivatives. However, integrating computational reaction path searches (e.g., quantum chemical calculations) can predict intermediate stability and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines density functional theory (DFT) simulations with high-throughput screening to identify optimal reaction conditions . Experimental validation via NMR and mass spectrometry is critical, as demonstrated in Taylor et al. (1983), where intermediates were characterized at each step .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can resolve aromatic protons and carbonyl groups in the pyridopyrimidine core.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., CHNO, MW 190.16 g/mol) .
- HPLC-PDA : Validates purity (>95%) and detects UV-active impurities (λ~260–280 nm).
- FT-IR : Identifies functional groups (e.g., C=O at ~1680 cm, NH at ~3400 cm) .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by:
- pH Variation : Dissolve the compound in buffered solutions (pH 2–9) and monitor degradation via HPLC over 24–72 hours.
- Thermal Stress : Incubate solid samples at 40°C, 60°C, and 80°C for 1–4 weeks, analyzing for decomposition products.
- Light Exposure : Use ICH Q1B guidelines to test photostability under UV/visible light.
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. no activity) be resolved?
- Methodological Answer : Cross-validate findings using:
- Dose-Response Assays : Test across multiple concentrations (e.g., 0.1–100 µM) in standardized microbial models (e.g., E. coli, S. aureus).
- Structural Analog Comparison : Compare with derivatives (e.g., thieno[2,3-d]pyrimidine analogs) to isolate critical functional groups .
- Computational Docking : Use AutoDock Vina or Schrödinger to model interactions with target enzymes (e.g., dihydrofolate reductase), identifying steric or electronic mismatches .
Q. What reactor design principles apply to scaling up synthesis while minimizing byproduct formation?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization).
- In-Situ Monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation.
- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) using response surface methodology .
Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Metabolomics : Use LC-MS/MS to identify metabolites in treated cell lines.
- CRISPR-Cas9 Knockout Models : Validate target engagement by deleting putative enzyme targets (e.g., folate pathway genes).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with purified proteins .
Q. What strategies mitigate risks when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
